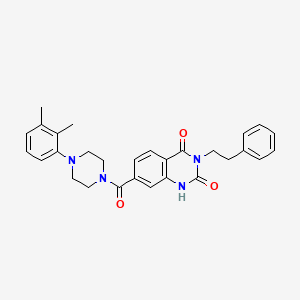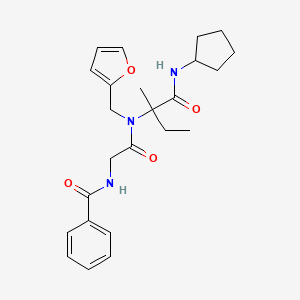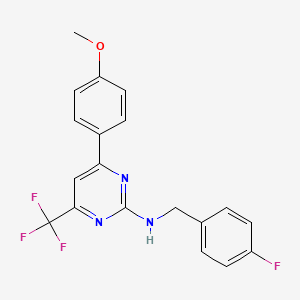![molecular formula C22H22N4S B11445640 2-[4-(methylsulfanyl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11445640.png)
2-[4-(methylsulfanyl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(methylsulfanyl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a methylsulfanyl group attached to a phenyl ring and a propan-2-yl group attached to another phenyl ring. The imidazo[1,2-a]pyrazine core is a fused heterocyclic system that is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyrazine Core: The imidazo[1,2-a]pyrazine core can be synthesized through the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced through Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazo[1,2-a]pyrazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methylsulfonyl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-methylsulfanylphenyl)-1-morpholin-4-yl-ethanethione
- 2-(4-methylsulfanylphenyl)ethylamine
Uniqueness
2-[4-(methylsulfanyl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both methylsulfanyl and propan-2-yl groups
Properties
Molecular Formula |
C22H22N4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C22H22N4S/c1-15(2)16-4-8-18(9-5-16)24-22-21(17-6-10-19(27-3)11-7-17)25-20-14-23-12-13-26(20)22/h4-15,24H,1-3H3 |
InChI Key |
NREKPJRHQMQPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11445569.png)
![3-(3,4-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445577.png)
![N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11445581.png)

![2-((2-fluorobenzyl)thio)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11445596.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11445598.png)
![6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B11445600.png)
![ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445607.png)
![2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide](/img/structure/B11445621.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11445628.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11445630.png)

![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445641.png)
